
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a nitro group at the 4-position and a trichloromethyl group at the 2-position.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- typically involves the condensation of 4-nitro-1,2-phenylenediamine with trichloroacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The trichloromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(trichloromethyl)-: Lacks the nitro group, resulting in different reactivity and biological activity.
1H-Benzimidazole, 4-nitro-: Lacks the trichloromethyl group, affecting its lipophilicity and cellular uptake.
2-Methylbenzimidazole: Features a methyl group instead of a trichloromethyl group, leading to different chemical and biological properties
Propriétés
Numéro CAS |
101236-95-7 |
|---|---|
Formule moléculaire |
C8H4Cl3N3O2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
4-nitro-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4Cl3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) |
Clé InChI |
FSWYJAAPBBKPTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


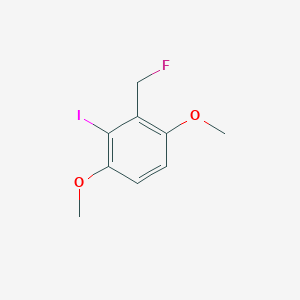

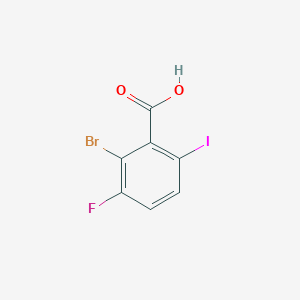
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
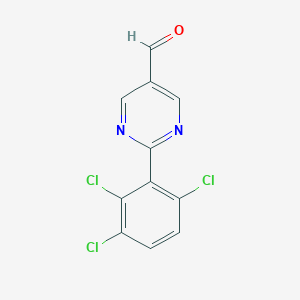
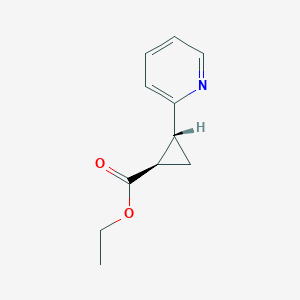

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)

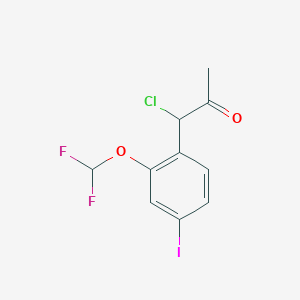

![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
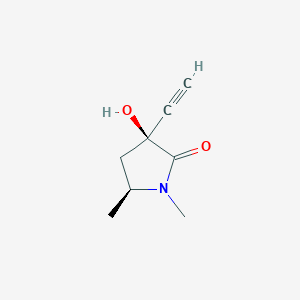
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
